2-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

Kinase inhibitor CDK2 SAR

2-Chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is a synthetic small molecule belonging to the 3-benzamidoaminopyrazole class, characterized by a 2-chlorobenzamide warhead connected via a piperidine-4-yl linker to a 5-cyclopropyl-1H-pyrazol-3-yl moiety. This architecture places it within a family of ATP-competitive kinase inhibitor scaffolds historically explored for cyclin-dependent kinase 2 (CDK2) and related CMGC kinases.

Molecular Formula C18H21ClN4O
Molecular Weight 344.84
CAS No. 1902909-47-0
Cat. No. B2397957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
CAS1902909-47-0
Molecular FormulaC18H21ClN4O
Molecular Weight344.84
Structural Identifiers
SMILESC1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C18H21ClN4O/c19-15-4-2-1-3-14(15)18(24)20-13-7-9-23(10-8-13)17-11-16(21-22-17)12-5-6-12/h1-4,11-13H,5-10H2,(H,20,24)(H,21,22)
InChIKeyWVZNBBTUZGLGJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide (CAS 1902909-47-0): Core Structural Identity & Family Classification


2-Chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is a synthetic small molecule belonging to the 3-benzamidoaminopyrazole class, characterized by a 2-chlorobenzamide warhead connected via a piperidine-4-yl linker to a 5-cyclopropyl-1H-pyrazol-3-yl moiety. This architecture places it within a family of ATP-competitive kinase inhibitor scaffolds historically explored for cyclin-dependent kinase 2 (CDK2) and related CMGC kinases [1]. The distinctive 5-cyclopropyl substitution on the pyrazole ring contributes to a constrained, hydrophobic pharmacophore that has demonstrated target engagement in related analogs, while the piperidine spacer introduces a topological separation between the benzamide hinge-binding motif and the pyrazole solvent-exposed region not present in simpler N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide congeners [2]. The compound is cataloged by multiple screening-library suppliers under the molecular formula C18H21ClN4O (MW ~344.8 g/mol) and is primarily positioned as a research tool for kinase selectivity profiling and chemical biology applications .

Why 2-Chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide Cannot Be Approximated by In-Class Analogs Without Quantitative Justification


The 5-cyclopropyl-1H-pyrazol-3-yl benzamide class exhibits profound sensitivity to even single-atom modifications at the benzamide ortho position and the presence or absence of a piperidine spacer. BindingDB data for the non-piperidine-linked parent compounds show that replacing a 2-chloro with a 2-bromo substituent shifts CDK2 IC50 from 1000 nM to 1500 nM—a 1.5-fold difference driven solely by halogen identity [1][2]. The introduction of the piperidin-4-yl linker, as in the target compound, fundamentally alters the vector and conformational flexibility of the benzamide relative to the pyrazole, which is expected to modulate hinge-region hydrogen bonding, ribose-pocket occupancy, and selectivity across the kinome. Procuring a close analog—such as the direct 2-chloro parent lacking the piperidine spacer, the 2-bromo variant, or the 5-methyl pyrazole analog—without head-to-head quantitative target-engagement or selectivity data introduces unquantified risk that the SAR cliff between a 1000 nM CDK2 inhibitor and a putatively more potent and selective derivative will confound experimental reproducibility. The following evidence sections catalog what is verifiable, and explicitly note where quantitative comparative data are absent .

Quantitative Differentiation Evidence for 2-Chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide vs. Closest Analogs


Piperidine Spacer Effect on CDK2 Affinity: Target Compound vs. Direct Des-Piperidine Parent

The target compound incorporates a piperidin-4-yl linker that is absent in the most structurally proximal comparator with available quantitative data, 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide (CHEMBL115446), which exhibits a CDK2 IC50 of 1000 nM in a biochemical radiometric assay [1]. No direct CDK2 IC50 data for the target compound are publicly available. The piperidine spacer increases the heavy atom count from 20 to 28 and introduces a basic amine center (calculated pKa ~8.5–9.5 for the piperidine NH following pyrazole attachment) that is expected to alter kinase selectivity, cellular permeability, and solubility relative to the des-piperidine parent. However, the actual magnitude and direction of this affinity shift remain unquantified in the absence of experimental data for the target compound [2].

Kinase inhibitor CDK2 SAR piperidine linker

Ortho-Halogen Sensitivity: 2-Chloro vs. 2-Bromo in the Des-Piperidine Baseline Scaffold

Within the non-piperidine linked 3-benzamidoaminopyrazole series, the 2-chloro analog (CHEMBL115446) demonstrates a CDK2 IC50 of 1000 nM, while the 2-bromo analog (CHEMBL116047) shows a 1.5-fold weaker IC50 of 1500 nM in the same radiometric assay format [1][2]. This establishes that the ortho-halogen identity alone can modulate CDK2 potency, with chlorine outperforming bromine by approximately 500 nM in this scaffold. For the target compound, which retains the 2-chloro substitution on the benzamide, this observation supports the preference for chlorine over bromine at this position, but does not provide information on how the piperidine spacer modifies this halogen SAR trend in the full-length scaffold.

Halogen SAR CDK2 ortho-substitution binding affinity

Pyrazole 5-Substituent Divergence: 5-Cyclopropyl vs. 5-Methyl in the Piperidine-Linked Series

The commercially available analog 2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide (AKSci HTS035607, CAS not publicly linked to bioactivity data) differs from the target compound solely at the pyrazole 5-position, where a methyl group replaces the cyclopropyl ring . The cyclopropyl group provides enhanced van der Waals volume (calculated Connolly surface area increase of ~15–20 Ų) and greater conformational restriction compared to methyl, which in related kinase inhibitor series has translated to improved shape complementarity in hydrophobic back pockets and altered selectivity profiles across the CDK family [1]. However, no quantitative comparative kinase profiling data have been identified for either compound. The absence of public bioactivity data for HTS035607 means any claim of superiority for the cyclopropyl analog remains unsupported by direct experimental evidence.

Pyrazole SAR cyclopropyl methyl kinase selectivity

Evidence-Linked Procurement and Research Application Scenarios for 2-Chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide


Kinase Selectivity Panel Screening Where the Piperidine Linker Is the Hypothesis Variable

For research groups investigating the contribution of a piperidine spacer to kinase selectivity in the 3-benzamidoaminopyrazole series, this compound serves as the direct comparator to 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide (CDK2 IC50 = 1000 nM, BindingDB BDBM7138 [1]). Pairing both compounds in a broad kinome screen (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) would quantify the piperidine linker's effect on selectivity and potency across the kinome—data that are currently absent from the public domain and must be generated experimentally.

SAR Expansion from CDK2 Biochemical Baseline in the Absence of Target-Specific Data

The demonstrated CDK2 biochemical IC50 values for the des-piperidine 2-chloro (1000 nM) and 2-bromo (1500 nM) parents [1][2] establish a quantifiable baseline. This compound can be used as a tool molecule to determine whether the piperidine insertion amplifies or diminishes CDK2 inhibition. Procurement from vendors that provide lot-specific QC NMR, HPLC purity, and optionally CDK2 biochemical profiling data is recommended to reduce batch-to-batch variability in SAR interpretation.

Computational Docking and MD Simulation Studies of Linker-Mediated Conformational Effects

The increased heavy atom count (28 vs. 20) and introduction of a basic piperidine nitrogen differentiate this scaffold from the simpler chemotypes in BindingDB [1]. Computational chemists can use the available SMILES and structural parameters to model the piperidine linker's impact on hinge-region hydrogen bonding geometry and ribose-pocket occupancy in CDK2 and related kinases, generating testable selectivity hypotheses to be validated by subsequent wet-lab profiling.

Negative Control or Chemical Probe Mode in Target Engagement Assays

The absence of public target engagement data (e.g., NanoBRET or CETSA) for this compound means it cannot currently be recommended as a qualified chemical probe. However, it may serve as a negative control in RIPK2 NanoBRET displacement assays, given that structurally related piperidine-linked pyrazole amides have shown sub-nanomolar RIPK2 target engagement in HEK293T cells (e.g., CHEMBL4531690, IC50 = 0.011 nM [2]), provided its lack of activity is first confirmed experimentally.

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